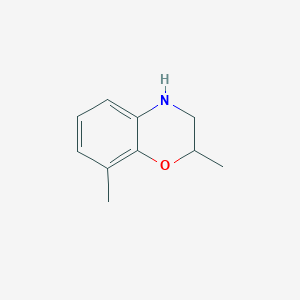
1-Bromo-2-(cyclopentyloxy)cyclooctane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(cyclopentyloxy)cyclooctane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a bromine atom and a cyclopentyloxy group attached to a cyclooctane ring. The presence of these substituents imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(cyclopentyloxy)cyclooctane typically involves the bromination of 2-(cyclopentyloxy)cyclooctane. This can be achieved through the reaction of cyclooctene with bromine in the presence of a solvent like carbon tetrachloride. The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and a suitable leaving group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(cyclopentyloxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 2-(cyclopentyloxy)cyclooctanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclooctene derivatives.
Oxidation and Reduction: The cyclopentyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: 2-(cyclopentyloxy)cyclooctanol.
Elimination: Cyclooctene derivatives.
Oxidation: Cyclopentyloxy ketones.
Reduction: Cyclopentyloxy alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(cyclopentyloxy)cyclooctane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(cyclopentyloxy)cyclooctane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentyloxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to the formation of different products with distinct properties.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-(cyclohexyloxy)cyclooctane
- 1-Bromo-2-(cyclopropyloxy)cyclooctane
- 1-Bromo-2-(cyclobutyloxy)cyclooctane
Comparison: 1-Bromo-2-(cyclopentyloxy)cyclooctane is unique due to the presence of the cyclopentyloxy group, which imparts specific steric and electronic effects. Compared to its analogs with different cycloalkyl groups, this compound may exhibit different reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H23BrO |
|---|---|
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
1-bromo-2-cyclopentyloxycyclooctane |
InChI |
InChI=1S/C13H23BrO/c14-12-9-3-1-2-4-10-13(12)15-11-7-5-6-8-11/h11-13H,1-10H2 |
InChI-Schlüssel |
KGVJMVYIQLWORP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OC2CCCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2,3-Dichlorophenyl)methoxy]azetidine](/img/structure/B15271699.png)





![7-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15271724.png)
amine](/img/structure/B15271733.png)
![{1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B15271740.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B15271746.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15271754.png)
![N-[(3-Bromothiophen-2-yl)methyl]-4-methylpyridin-3-amine](/img/structure/B15271760.png)

